(5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone ring is often synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.
Substitution Reactions: The chlorobenzyl and dimethoxyphenyl groups are introduced via nucleophilic substitution reactions, often using corresponding benzyl halides and phenols.
Final Assembly: The final compound is assembled through a condensation reaction, typically under acidic or basic conditions, to form the methylene bridge linking the pyrazole and thiazolidinone rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the pyrazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in various assays for antimicrobial and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for further drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have anticancer properties, possibly through the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Pyrazoles: Compounds like celecoxib, a COX-2 inhibitor, share the pyrazole ring structure and exhibit anti-inflammatory effects.
Benzyl Derivatives: Compounds with benzyl groups, such as benzylpenicillin, are known for their antimicrobial properties.
Uniqueness
The uniqueness of (5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features. The presence of the thiazolidinone core, pyrazole ring, and various substituents provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
623935-82-0 |
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Molecular Formula |
C28H22ClN3O3S2 |
Molecular Weight |
548.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22ClN3O3S2/c1-34-23-13-12-18(14-24(23)35-2)26-20(17-32(30-26)21-9-4-3-5-10-21)15-25-27(33)31(28(36)37-25)16-19-8-6-7-11-22(19)29/h3-15,17H,16H2,1-2H3/b25-15- |
InChI Key |
DHBCZJWCLAPAFK-MYYYXRDXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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